2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol
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Overview
Description
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a chemical compound with the molecular formula C15H18N2O It is a derivative of tetrahydroacridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . These enzymes play crucial roles in the progression of Alzheimer’s disease . AChE is involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning functions, while GSK-3 β is implicated in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits potent dual inhibition against AChE and GSK-3 β . Molecular docking and enzymatic kinetic studies revealed that this compound could occupy both the catalytic anionic site and the peripheral anionic site of AChE .
Biochemical Pathways
By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of GSK-3 β can prevent the hyperphosphorylation of tau protein, thereby reducing the formation of neurofibrillary tangles .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cholinergic transmission due to increased acetylcholine levels and reduced formation of neurofibrillary tangles due to decreased tau hyperphosphorylation . These effects could potentially alleviate the cognitive symptoms of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is known to interact with various enzymes and proteins. It has been found to exhibit inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It has been shown to have a lack of toxicity to SH-SY5Y neuroblastoma cells at concentrations of up to 25 μM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the activity of enzymes such as AChE and GSK-3 β .
Temporal Effects in Laboratory Settings
It has been observed to exhibit stable inhibitory activities against AChE and GSK-3 β .
Metabolic Pathways
Given its inhibitory activity against AChE and GSK-3 β, it is likely to interact with metabolic pathways involving these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 9-amino-1,2,3,4-tetrahydroacridine.
Reagent: Ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Product Isolation: The product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Biological Studies: The compound is used in research to understand its interaction with biological macromolecules like DNA and proteins.
Pharmacological Studies: It serves as a lead compound in the development of new drugs with improved efficacy and reduced toxicity.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another tetrahydroacridine derivative known for its acetylcholinesterase inhibitory activity.
Donepezil: A non-tetrahydroacridine compound used in the treatment of Alzheimer’s disease.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is unique due to its specific structural features that allow for effective interaction with acetylcholinesterase. Its ethanolamine side chain provides additional binding interactions, potentially leading to improved efficacy and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBFRYOMWBQZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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